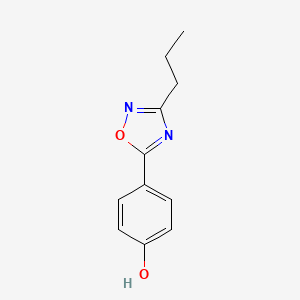
N-cyclohexyl-2-naphthalenesulfonamide
Vue d'ensemble
Description
N-cyclohexyl-2-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CNSA and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Isoquinolinesulfonamides as Inhibitors of Protein Kinases
Naphthalenesulfonamides, such as derivatives of N-cyclohexyl-2-naphthalenesulfonamide, have been studied for their inhibitory effects on protein kinases. These compounds, particularly when modified with isoquinoline, show significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These findings suggest potential applications in regulating kinase-related cellular functions (Hidaka et al., 1984).
Activation of Protein Kinase C
Certain naphthalenesulfonamide derivatives, specifically with hydrophobic residues, have been found to stimulate Ca2+-activated, phospholipid-dependent protein kinase C. This activity is dependent on the chemical structure of each compound, indicating potential for selective modulation of protein kinase C in therapeutic applications (Ito et al., 1986).
Inhibition of Cell Proliferation
N-cyclohexyl-2-naphthalenesulfonamide derivatives have been shown to inhibit cell proliferation. This effect is attributed to their interaction with calmodulin and the inhibition of Ca2+/calmodulin-regulated enzyme activities. Such findings are crucial for understanding the role of calmodulin in cell biology and could have implications in cancer research (Hidaka et al., 1981).
Calmodulin Antagonism and Protein Kinase Inhibition
Naphthalenesulfonamides act as calmodulin antagonists and direct inhibitors of myosin light chain kinase (MLC-kinase). Their potency varies with the length of the alkyl chain, indicating potential for fine-tuning their pharmacological properties. These compounds could serve as tools for research in calmodulin-related processes and protein phosphorylation (Inagaki et al., 1986).
Environmental Applications: Decomposition of Naphthalenesulfonate
Studies on the decomposition of naphthalenesulfonate in aqueous solutions by ozonation with UV radiation have shown significant potential for environmental cleanup. This research is particularly relevant for addressing pollution problems caused by naphthalenesulfonic acids and their derivatives in rivers and industrial effluents (Chen et al., 2002).
Propriétés
IUPAC Name |
N-cyclohexylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-20(19,17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15,17H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWHTMEMFZITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylnaphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)


![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)




![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)

![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
